molecular formula C6H12N2O2S B14520942 1-Amino-1-oxopropan-2-yl N-hydroxypropanimidothioate CAS No. 62382-49-4

1-Amino-1-oxopropan-2-yl N-hydroxypropanimidothioate

Cat. No.: B14520942
CAS No.: 62382-49-4
M. Wt: 176.24 g/mol
InChI Key: CASMTWZHFVRACX-UHFFFAOYSA-N
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Description

1-Amino-1-oxopropan-2-yl N-hydroxypropanimidothioate is a chemical compound with a unique structure that includes both amino and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-oxopropan-2-yl N-hydroxypropanimidothioate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-amino-1-oxopropan-2-yl chloride with N-hydroxypropanimidothioate in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-oxopropan-2-yl N-hydroxypropanimidothioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

1-Amino-1-oxopropan-2-yl N-hydroxypropanimidothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Amino-1-oxopropan-2-yl N-hydroxypropanimidothioate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-1-oxopropan-2-yl N-hydroxypropanimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

62382-49-4

Molecular Formula

C6H12N2O2S

Molecular Weight

176.24 g/mol

IUPAC Name

(1-amino-1-oxopropan-2-yl) N-hydroxypropanimidothioate

InChI

InChI=1S/C6H12N2O2S/c1-3-5(8-10)11-4(2)6(7)9/h4,10H,3H2,1-2H3,(H2,7,9)

InChI Key

CASMTWZHFVRACX-UHFFFAOYSA-N

Canonical SMILES

CCC(=NO)SC(C)C(=O)N

Origin of Product

United States

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